{3-(3-methoxybenzyl)-1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methanol
Description
This compound belongs to a class of organic compounds that feature methoxybenzyl and chromenyl groups attached to a piperidinyl methanol backbone. These components suggest potential for biological activity and interest in synthetic organic chemistry and medicinal chemistry research.
Synthesis Analysis
Synthesis of related compounds often involves multi-component reactions, suggesting that the synthesis of the target compound might also follow a complex route involving piperidine, methoxybenzyl, and chromenyl moieties as starting materials. One-spot synthesis methods in solvents like methanol at room temperature are common for structurally similar compounds, emphasizing the importance of choosing appropriate conditions and reagents for efficient synthesis (Wu Feng, 2011).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are critical tools for confirming the molecular structure of synthesized compounds. The detailed analysis often reveals the presence of specific conformations, such as chair or boat conformations for cyclic components, and the arrangement of methoxy and other substituents in the molecular framework (H. R. Girish et al., 2008).
Chemical Reactions and Properties
Compounds with similar structures participate in various chemical reactions, including ring-opening and closure reactions, and exhibit significant reactivity towards nucleophiles and electrophiles. The specific functional groups in the compound suggest potential reactivity in condensation, etherification, and cyclization reactions, which could be exploited for further chemical modifications (S. A. Halim, M. Ibrahim, 2022).
properties
IUPAC Name |
[1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-28-22-6-3-5-19(12-22)14-25(18-27)9-4-10-26(17-25)15-20-11-21-13-23(29-2)7-8-24(21)30-16-20/h3,5-8,11-13,27H,4,9-10,14-18H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQCCLJPCLAEDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)CN3CCCC(C3)(CC4=CC(=CC=C4)OC)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{3-(3-methoxybenzyl)-1-[(6-methoxy-2H-chromen-3-yl)methyl]piperidin-3-yl}methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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